N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H12ClFN4O3S and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0302673 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research on N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones, which share structural similarities with N-(3-chloro-4-fluorophenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide, has demonstrated significant cytotoxicity against human malignant breast (MCF-7) and glioma (T98G and U87) cells. These compounds were found to be highly cytotoxic, indicating potential applications in cancer treatment. The study also noted that these thiosemicarbazones induced programmed cell death and disrupted cellular microtubule organization at high concentrations (Soares et al., 2012).
Environmental and Biological Sensing
Another application area for similar compounds is in the development of fluorescent probes for detecting environmental and biological analytes. For instance, a study on the creation of a ratiometric fluorescent probe for hydrazine detection designed a compound that could sense N2H4 via an intramolecular charge transfer pathway. This probe exhibited low cytotoxicity, significant cell permeability, and was utilized for fluorescence imaging in zebrafish and HeLa cells, highlighting its potential for environmental monitoring and biological applications (Zhu et al., 2019).
Antimicrobial and Anticonvulsant Effects
Compounds within this chemical family have also shown promise in antimicrobial and anticonvulsant applications. A study synthesized N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides and evaluated them for anticonvulsant activity. The compounds showed significant protection in seizure models, suggesting their potential as anticonvulsant agents (Tripathi et al., 2012).
Synthesis and Characterization of Complexes
Research has also focused on the synthesis and characterization of metal complexes with hydrazinecarbothioamide derivatives, indicating their potential in materials science and coordination chemistry. These studies often explore the compounds' structural properties, which could lead to novel applications in catalysis, materials engineering, and as ligands in the synthesis of metal-organic frameworks (Ramadan, 2019).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[2-(2-nitrophenyl)acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O3S/c16-11-8-10(5-6-12(11)17)18-15(25)20-19-14(22)7-9-3-1-2-4-13(9)21(23)24/h1-6,8H,7H2,(H,19,22)(H2,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOWWDSOPARHAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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